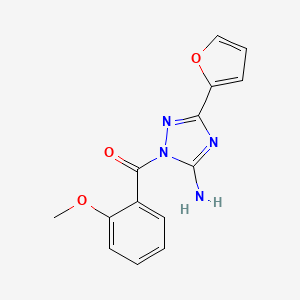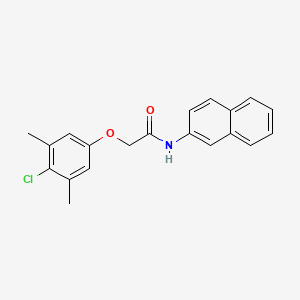
3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazol-5-amine, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a triazole derivative that has a unique chemical structure that makes it an attractive candidate for various applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
FMA has been extensively studied for its potential applications in scientific research. One of the most promising applications of FMA is in the field of cancer research. FMA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. FMA has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of the disease.
Mécanisme D'action
The mechanism of action of FMA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has also been shown to inhibit the aggregation of amyloid beta peptides by binding to the peptides and preventing them from forming toxic aggregates.
Biochemical and Physiological Effects:
FMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-Alzheimer's disease properties, FMA has also been shown to have anti-inflammatory and antioxidant properties. FMA has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMA is its relatively simple synthesis method and high yield. FMA is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of FMA is its limited solubility in water, which can make it difficult to work with in certain experiments. FMA also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of future directions for research on FMA. One area of research is the development of new cancer therapies based on FMA. Researchers are also interested in studying the potential applications of FMA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, researchers are interested in studying the mechanism of action of FMA in more detail in order to better understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of FMA involves the reaction of 2-methoxybenzoyl chloride with furfurylamine in the presence of triethylamine. The resulting product is then reacted with sodium azide and copper sulfate to yield the final product, FMA. The synthesis of FMA is a relatively straightforward process and can be achieved in a few steps with high yields.
Propriétés
IUPAC Name |
[5-amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-20-10-6-3-2-5-9(10)13(19)18-14(15)16-12(17-18)11-7-4-8-21-11/h2-8H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOHEHPDIIPCBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5747813.png)
![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)



![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)

![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)
![N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)